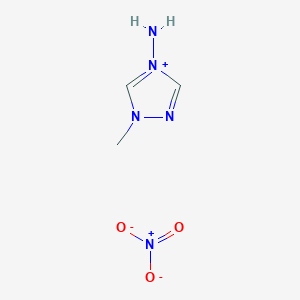
(4-Methylpyrimidin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Methylpyrimidin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3 . It is also known by other names such as “(4-methyl-2-pyridinyl)methanamine” and "(4-methyl-2-pyridyl)methanamine" . It is stored at room temperature and kept dry and cool .
Molecular Structure Analysis
The molecular weight of “this compound” is 159.62 . The InChI code for this compound is 1S/C6H9N3.ClH/c1-5-2-3-8-6(4-7)9-5;/h2-3H,4,7H2,1H3;1H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 159.62 and an average mass of 122.168 Da . The compound should be stored at room temperature, kept dry and cool .Scientific Research Applications
Synthesis and Process Optimization
Studies on pyrimidinyl derivatives, such as 4,6-Dichloro-2-methylpyrimidine, demonstrate their role as intermediates in the synthesis of anticancer drugs like dasatinib. These compounds are synthesized through a series of reactions involving acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination processes. The optimization of reaction conditions highlights the importance of these compounds in streamlining synthetic routes for pharmaceutical applications (Guo Lei-ming, 2012).
Medicinal Chemistry and Drug Design
Pyrimidinyl compounds have been explored for their pharmacological potential. For example, derivatives acting as beta-catenin agonists show promise in bone formation, which could have implications for osteoporosis treatment (Pelletier et al., 2009). Additionally, complexes involving pyrimidinyl ligands have been investigated for their photocytotoxic properties, offering new avenues in photodynamic therapy for cancer treatment (Basu et al., 2014).
Material Science and Catalysis
Pyrimidinyl-based ligands in coordination complexes demonstrate utility in catalysis and material synthesis. For instance, zinc(II) complexes with iminopyridines, including pyrimidinyl derivatives, have been used as pre-catalysts for polymerization processes, highlighting their role in developing new polymeric materials (Kwon et al., 2015).
Analytical Chemistry
Pyrimidinyl derivatives have been utilized as chemosensors for metal ions, showcasing their application in environmental monitoring and analytical chemistry. The development of fluorescent chemosensors based on pyrimidinyl frameworks for selective detection of metal ions such as copper demonstrates the versatility of these compounds in sensitive and selective analytical applications (Yang et al., 2016).
Safety and Hazards
This compound is classified as having acute toxicity, both oral and dermal . It can cause severe skin burns and eye damage, and it is harmful if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-8-6(4-7)9-5;/h2-3H,4,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEBDUPXURRCDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)
![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)


![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1458716.png)
![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)



